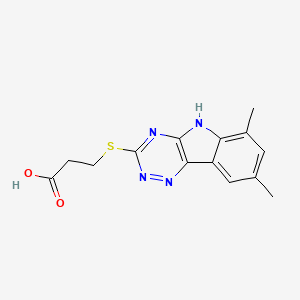

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid

説明

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity that reflects its complex molecular architecture. According to chemical databases, this compound is assigned the Chemical Abstracts Service registry number 482616-17-1, providing it with a unique identifier within the global chemical literature. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[(6,8-dimethyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid, which precisely describes the connectivity and substitution pattern of the molecule. This nomenclature system reveals the underlying structural complexity, indicating the presence of a triazino-indole core system with specific substitution patterns.

The molecular formula C14H14N4O2S encompasses fourteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 302.36 daltons. The compound's International Chemical Identifier code is documented as 1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18), providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key BGLOROCVNRIKBA-UHFFFAOYSA-N serves as a hashed version of the full identifier, facilitating database searches and cross-referencing across different chemical information systems.

Alternative nomenclature systems and synonyms for this compound include variations that emphasize different aspects of its structural features. The compound is sometimes referred to using shortened designations that highlight its tetraaza-fluorene core structure while maintaining reference to the sulfanyl-propionic acid substituent. These alternative naming conventions reflect the compound's classification within multiple chemical families, including both the tetraaza-fluorene derivatives and the broader category of heterocyclic carboxylic acids. The diversity in nomenclature also reflects the compound's relevance across different research areas, from synthetic organic chemistry to materials science applications.

Structural Classification as a Tetraaza-fluorene Derivative

The structural classification of this compound as a tetraaza-fluorene derivative reflects its membership in a specialized class of heterocyclic compounds characterized by the incorporation of four nitrogen atoms within a fluorene-based framework. The tetraaza-fluorene core represents a significant modification of the parent fluorene structure, where nitrogen atoms have been strategically positioned to create a heterocyclic system with distinct electronic and chemical properties. This structural modification fundamentally alters the compound's behavior compared to the parent fluorene system, introducing new sites for chemical reactivity and potentially modifying the compound's electronic properties through the introduction of nitrogen heteroatoms.

The fluorene backbone itself consists of a tricyclic aromatic system comprising two benzene rings connected through a five-membered ring, creating a rigid planar structure that serves as the foundation for the tetraaza modification. In the tetraaza-fluorene derivative under consideration, four nitrogen atoms are incorporated into this framework in a specific pattern that maintains the overall structural integrity while introducing new functional possibilities. The positioning of these nitrogen atoms creates what is formally classified as a triazino-indole system, reflecting the fusion of triazine and indole structural motifs within the overall fluorene architecture.

The dimethyl substitutions at the 6 and 8 positions of the tetraaza-fluorene core further define the compound's structural characteristics. These methyl groups are positioned on the benzene ring portions of the structure, where they can influence both the steric and electronic properties of the molecule. The strategic placement of these substituents affects the compound's solubility, reactivity, and potential interactions with other molecular species. Additionally, the presence of the sulfanyl linkage connecting the tetraaza-fluorene core to the propionic acid moiety creates a flexible tether that allows for conformational freedom while maintaining covalent connectivity between the two distinct structural domains.

The propionic acid component of the molecule introduces carboxylic acid functionality, which significantly impacts the compound's chemical behavior and potential applications. This acidic group provides a site for hydrogen bonding interactions, salt formation, and esterification reactions, thereby expanding the compound's utility in various chemical transformations and applications. The combination of the heterocyclic tetraaza-fluorene core with the carboxylic acid functionality creates a bifunctional molecule that can participate in diverse chemical processes while maintaining its distinctive structural identity.

Historical Context of Tetraaza-fluorene Compound Development

The development of tetraaza-fluorene compounds represents a significant evolution in heterocyclic chemistry that emerged from the broader exploration of nitrogen-containing polycyclic aromatic systems. The historical context of these compounds can be traced to early investigations into fluorene modifications, where researchers sought to introduce heteroatoms to modulate the electronic properties and reactivity of the parent aromatic system. The systematic incorporation of nitrogen atoms into fluorene structures began as part of broader efforts to develop new classes of heterocyclic compounds with potential applications in materials science, medicinal chemistry, and catalysis.

Early synthetic approaches to tetraaza-fluorene derivatives often involved multi-step cyclization reactions that required careful optimization of reaction conditions to achieve the desired nitrogen incorporation patterns. These synthetic challenges drove the development of new methodologies for constructing complex heterocyclic systems, contributing to advances in synthetic organic chemistry more broadly. The evolution of these synthetic approaches reflects the growing sophistication of heterocyclic chemistry and the increasing demand for molecules with precisely defined structural features and properties.

The historical development of compounds related to this compound can be understood within the context of broader research into triazino-indole systems and related heterocycles. The compound 9H-1,3,4,9-tetraaza-fluorene-2-thiol, which shares structural similarities with the current compound, was first synthesized and characterized in 1980, as documented in the Journal of Heterocyclic Chemistry. This early work established fundamental synthetic pathways and structural characterization methods that would later inform the development of more complex derivatives, including those bearing additional substituents and functional groups.

The progression from simple tetraaza-fluorene structures to more elaborately substituted derivatives like the dimethyl-substituted propionic acid derivative reflects the maturation of the field and the increasing sophistication of synthetic methodologies. This evolution has been driven by the recognition that systematic structural modifications can lead to significant changes in chemical and physical properties, enabling the development of compounds tailored for specific applications. The introduction of carboxylic acid functionality through sulfanyl linkages represents a particularly important development, as it combines the unique electronic properties of tetraaza-fluorene systems with the versatile reactivity of carboxylic acids.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions, reflecting both its structural novelty and its potential contributions to advancing our understanding of nitrogen-containing aromatic systems. Within the broader context of heterocyclic chemistry, this compound exemplifies the sophisticated molecular architectures that can be achieved through modern synthetic methodologies, demonstrating the field's capacity to create complex structures with precisely defined properties and functionalities.

The compound's structural features position it within the rapidly evolving area of polycyclic heteroaromatic molecules, a field that has gained considerable attention due to the unique electronic and optical properties exhibited by such systems. Recent comprehensive reviews of heterocyclic nanographenes and related polycyclic heteroaromatic molecules have highlighted the importance of structural diversity in determining the properties of these compounds. The tetraaza-fluorene core of the current compound contributes to this structural diversity by providing a rigid aromatic framework with strategically positioned nitrogen atoms that can participate in various intermolecular interactions and electronic processes.

From a synthetic chemistry perspective, the compound represents an important example of how multiple functional groups can be integrated into a single molecular framework to create multifunctional molecules. The combination of the tetraaza-fluorene core with carboxylic acid functionality through a sulfanyl linkage demonstrates advanced synthetic strategies for creating molecules that can participate in diverse chemical transformations. This multifunctional character is particularly valuable in contemporary chemistry, where there is increasing emphasis on developing molecules that can serve multiple roles or participate in complex chemical processes.

The research significance of this compound is further enhanced by its potential contributions to understanding structure-property relationships in nitrogen-containing heterocycles. The specific substitution pattern and functional group arrangement provide opportunities to investigate how structural modifications influence electronic properties, reactivity, and intermolecular interactions. Such investigations are fundamental to the rational design of new heterocyclic compounds with desired properties, making compounds like this one valuable tools for advancing theoretical understanding and practical applications in heterocyclic chemistry.

特性

IUPAC Name |

3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLOROCVNRIKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetraaza-fluorene core, followed by the introduction of dimethyl groups at specific positions. The final step involves the attachment of the propionic acid side chain through a sulfanyl linkage. Common reagents used in these reactions include dimethyl sulfate, thiol compounds, and propionic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves stringent purification steps, such as recrystallization and chromatography, to obtain the final product with high purity.

化学反応の分析

Types of Reactions

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfanyl group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

類似化合物との比較

Indole and Beta-Carboline Derivatives

The compound belongs to a broader class of indole derivatives. Key structural analogs include:

- 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolinehydrochloride (CAS: 6678-82-6): A beta-carboline with a methylated indole system and a hydrochloride salt. Its molecular formula (C₁₂H₁₅ClN₂) and weight (222.72 g/mol) reflect a simpler nitrogenous scaffold lacking the sulfanyl-propionic acid chain .

- 2-Acetyl-1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (CAS: 1008081-01-3): This compound (C₁₆H₁₈N₂O₃ , 286.33 g/mol) incorporates an acetyl group and a carboxylic acid, but its beta-carboline framework differs from the tetraaza-fluorenyl system in the target compound .

Key Differences :

- The sulfanyl-propionic acid chain may improve solubility in polar solvents or enable thiol-mediated reactivity, unlike the acetyl or methyl groups in analogs.

Pyridyl and Furan-Linked Propionic Acids

- β-(6-Chloro-2-hydroxy-4-methyl-3-pyridyl)propionic acid : Described in , this compound (m.p. 204–206°C) features a pyridyl ring with chloro and hydroxyl substituents. The absence of sulfur and the presence of chlorine may increase polarity and acidity compared to the target compound .

- 3-(2-Furyl)propionic acid: A furan-derived analog () with an oxygen-containing heterocycle.

Sulfur-Containing Heterocycles

The sulfanyl (-S-) bridge in the target compound distinguishes it from oxygen-linked analogs (e.g., ethers or esters). For instance, replacing sulfur with oxygen would reduce nucleophilicity and alter redox behavior. The sulfanyl group may also facilitate disulfide bond formation or metal chelation, which is absent in compounds like 3-(2-Furyl)acrylic acid ().

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid | C₁₄H₁₄N₄O₂S | 302.36 | Tetraaza-fluorenyl, sulfanyl, carboxylic acid | High nitrogen content, sulfur-mediated reactivity |

| 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolinehydrochloride | C₁₂H₁₅ClN₂ | 222.72 | Beta-carboline, methyl, hydrochloride | Simpler indole framework, ionic form |

| β-(6-Chloro-2-hydroxy-4-methyl-3-pyridyl)propionic acid | C₉H₁₀ClNO₃ | Not reported | Pyridyl, chloro, hydroxyl, carboxylic acid | Polar substituents, potential acidity |

| 3-(2-Furyl)propionic acid | C₇H₈O₃ | 140.14 | Furan, carboxylic acid | Oxygen-rich heterocycle, lower complexity |

生物活性

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound features a unique structural configuration that includes a tetraaza-fluorene core and a propionic acid side chain. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C14H14N4O2S

- Molecular Weight : 302.35 g/mol

- CAS Number : 482616-17-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetraaza-Fluorene Core : This is achieved through cyclization reactions involving appropriate diamines and aldehydes.

- Dimethyl Substitution : Methylation reactions introduce dimethyl groups at specific positions using agents like dimethyl sulfate.

- Attachment of the Propionic Acid Side Chain : This final step involves thiolation and carboxylation to attach the propionic acid moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfanyl group plays a critical role in forming covalent bonds with target molecules, influencing various biochemical pathways.

Enzyme Inhibition Studies

Research indicates that this compound may act as an enzyme inhibitor:

- Target Enzymes : It has shown potential in inhibiting certain proteases and kinases.

- Inhibition Mechanism : The compound binds to the active site of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound against oxidative stress-induced neuronal cell death. The results demonstrated that it significantly reduced apoptosis in neuronal cells exposed to oxidative stress.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Tetraaza core + Propionic acid | Enzyme inhibitor; anticancer |

| 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-acetic acid | Tetraaza core + Acetic acid | Less potent enzyme inhibitor |

| 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl)-butyric acid | Tetraaza core + Butyric acid | Potential neuroprotective effects |

Research Applications

The unique properties of this compound make it suitable for various applications:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent in treating cancers and neurodegenerative diseases.

- Biochemical Probes : Used in studies to elucidate enzyme mechanisms and protein interactions.

- Material Science : Explored for its utility in developing advanced materials due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be modeled after sulfonyl or thioether coupling strategies. For example, analogous compounds (e.g., sulfinic acid derivatives) are synthesized via nucleophilic substitution or coupling reactions using reagents like PyBOP ( ). Key variables include temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios. For thioether linkages, protecting groups (e.g., Fmoc in ) may stabilize intermediates. Optimize purification using solid-phase extraction (SPE) with HLB cartridges () and characterize intermediates via LC-MS.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ a combination of:

- X-ray crystallography : Use SHELXL for small-molecule refinement ( ).

- NMR spectroscopy : Compare proton environments to analogous tetraaza-fluorenyl systems (e.g., ).

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- HPLC with UV/Vis detection : Monitor purity (>98% threshold) using C18 columns and gradient elution ().

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 3–9) using nephelometry. Analogous propionic acid derivatives (e.g., ) show improved solubility in polar aprotic solvents.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Store at –20°C in amber vials to prevent photodegradation ( ).

Advanced Research Questions

Q. How do steric and electronic effects of the tetraaza-fluorenyl moiety influence regioselectivity in derivatization reactions?

- Methodological Answer : Computational modeling (DFT) can predict reactive sites. Experimentally, compare reaction outcomes (e.g., sulfonation vs. alkylation) under identical conditions. For example, steric hindrance from 6,8-dimethyl groups may disfavor electrophilic substitution at adjacent positions (analogous to ). Monitor regioselectivity via LC-MS and 2D NMR (NOESY for spatial proximity).

Q. What challenges arise in crystallizing this compound, and how can they be addressed for structural elucidation?

- Methodological Answer : Tetraaza-fluorenyl systems often form twinned crystals due to planar rigidity. Use SHELXD for structure solution from partial or imperfect datasets ( ). Co-crystallization with counterions (e.g., sodium or ammonium) may improve lattice packing. Optimize solvent systems (e.g., isopropanol/water) via vapor diffusion.

Q. How can analytical methods (e.g., SPE, LC-MS) be optimized to detect trace metabolites or degradation products in biological matrices?

- Methodological Answer :

- Sample prep : Deactivate glassware with DMDCS () to minimize analyte adsorption. Use HLB cartridges for SPE with methanol/water elution ().

- LC-MS : Employ a C18 column (1.7 µm particles) with 0.1% formic acid in water/acetonitrile. Use MRM transitions for sensitive detection of sulfhydryl-containing metabolites (analogous to ).

Q. What contradictions exist in interpreting biological activity data, particularly regarding its interaction with enzymes or receptors?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). For example, microbial vs. mammalian metabolism () can yield divergent metabolites (e.g., dehydroxylated vs. glucuronidated forms). Validate using:

- Enzyme inhibition assays : Compare IC₅₀ values under varying redox conditions.

- Microsomal stability studies : Identify phase I/II metabolites via HRMS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。